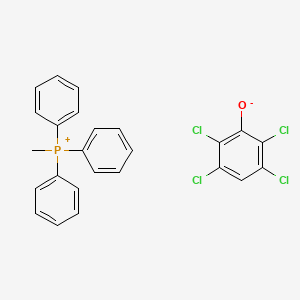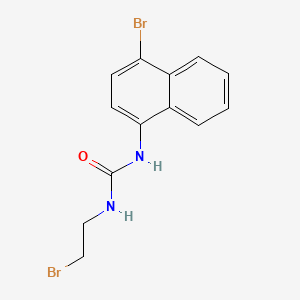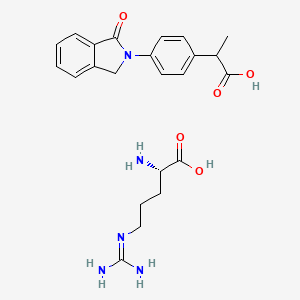
methyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate is a chemical compound that combines a phosphonium cation with a tetrachlorophenolate anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate typically involves the reaction of triphenylphosphine with methyl bromide to form methyltriphenylphosphonium bromide. This intermediate is then reacted with 2,3,5,6-tetrachlorophenol to yield the final product. The reaction conditions often include the use of an inert atmosphere and controlled temperatures to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often purified through recrystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
Methyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium amide, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
Methyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of methyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate involves its interaction with specific molecular targets. The phosphonium cation can interact with nucleophiles, while the tetrachlorophenolate anion can participate in various chemical reactions. These interactions can lead to the formation of new chemical bonds and the alteration of molecular structures .
Comparación Con Compuestos Similares
Similar Compounds
Methyltriphenylphosphonium bromide: Similar in structure but with a bromide anion instead of tetrachlorophenolate.
Ethyltriphenylphosphonium bromide: Similar phosphonium cation but with an ethyl group instead of a methyl group.
Uniqueness
Methyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate is unique due to the presence of the tetrachlorophenolate anion, which imparts distinct chemical properties and reactivity compared to other phosphonium salts. This uniqueness makes it valuable in specific synthetic applications and research studies .
Propiedades
Número CAS |
93839-56-6 |
|---|---|
Fórmula molecular |
C25H19Cl4OP |
Peso molecular |
508.2 g/mol |
Nombre IUPAC |
methyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate |
InChI |
InChI=1S/C19H18P.C6H2Cl4O/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;7-2-1-3(8)5(10)6(11)4(2)9/h2-16H,1H3;1,11H/q+1;/p-1 |
Clave InChI |
PDSDXWPNFYATGM-UHFFFAOYSA-M |
SMILES canónico |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=C(C(=C(C(=C1Cl)Cl)[O-])Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















